3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione
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Overview
Description
3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione is a complex organic compound characterized by the presence of a 3,4-dimethoxyphenyl group attached to a prop-2-enoyl moiety, which is further linked to an oxolane-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and malonic acid.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. This forms 3-(3,4-dimethoxyphenyl)acrylic acid.
Cyclization: The resulting 3-(3,4-dimethoxyphenyl)acrylic acid undergoes cyclization with succinic anhydride in the presence of a catalyst like p-toluenesulfonic acid to form the oxolane-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated derivatives.
Scientific Research Applications
3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxycinnamic acid: Shares the 3,4-dimethoxyphenyl group but lacks the oxolane-2,4-dione structure.
3,4-Dimethoxyphenylpropionic acid: Similar phenyl group but different functional groups.
3,4-Dimethoxyphenethylamine: Contains the 3,4-dimethoxyphenyl group but is an amine.
Properties
IUPAC Name |
3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxolane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-19-12-6-4-9(7-13(12)20-2)3-5-10(16)14-11(17)8-21-15(14)18/h3-7,14H,8H2,1-2H3/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRACNOSWHCPFPP-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2C(=O)COC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2C(=O)COC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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